molecular formula C7H13N3O B3053800 1,3,8-Triazaspiro[4.5]decan-4-one CAS No. 56186-25-5

1,3,8-Triazaspiro[4.5]decan-4-one

Cat. No.: B3053800
CAS No.: 56186-25-5
M. Wt: 155.2 g/mol
InChI Key: JRKPNHLSQGAUDY-UHFFFAOYSA-N
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Description

1,3,8-Triazaspiro[4.5]decan-4-one is a heterocyclic compound characterized by a spirocyclic structure containing nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,8-Triazaspiro[4.5]decan-4-one can be synthesized through various synthetic routes. One common method involves the reaction of a suitable amine with a cyclic ketone under acidic conditions to form the spirocyclic structure . Another approach includes the use of cyclization reactions involving diamines and carbonyl compounds .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

1,3,8-Triazaspiro[4.5]decan-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

1,3,8-Triazaspiro[4.5]decan-4-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,8-Triazaspiro[4.5]decan-4-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Its ability to inhibit mitochondrial permeability transition pores sets it apart from other similar compounds, making it a valuable scaffold for drug development .

Properties

IUPAC Name

1,3,8-triazaspiro[4.5]decan-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O/c11-6-7(10-5-9-6)1-3-8-4-2-7/h8,10H,1-5H2,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRKPNHLSQGAUDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C(=O)NCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20621630
Record name 1,3,8-Triazaspiro[4.5]decan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20621630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56186-25-5
Record name 1,3,8-Triazaspiro[4.5]decan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20621630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3,8-Triazaspiro[4.5]decan-4-one
Reactant of Route 2
1,3,8-Triazaspiro[4.5]decan-4-one
Reactant of Route 3
1,3,8-Triazaspiro[4.5]decan-4-one
Reactant of Route 4
1,3,8-Triazaspiro[4.5]decan-4-one
Reactant of Route 5
1,3,8-Triazaspiro[4.5]decan-4-one
Reactant of Route 6
1,3,8-Triazaspiro[4.5]decan-4-one

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